Cas no 1263216-75-6 (1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione)

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione structure
1263216-75-6 structure
商品名:1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
CAS番号:1263216-75-6
MF:C11H11FN2O2
メガワット:222.215646028519
CID:5039582
PubChem ID:76218114

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質

名前と識別子

    • 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
    • 1-(4-Fluoro-benzyl)-dihydro-pyrimidine-2,4-dione
    • BS-51262
    • 1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4-dione
    • CS-0338131
    • SB60748
    • AKOS017552920
    • 1263216-75-6
    • E76812
    • インチ: 1S/C11H11FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(15)13-11(14)16/h1-4H,5-7H2,(H,13,15,16)
    • InChIKey: SCWYIPKGJFKTTO-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CN1C(NC(CC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 222.08045576g/mol
  • どういたいしつりょう: 222.08045576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 49.4

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01KKI8-100mg
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 97%
100mg
$94.00 2024-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RR214-200mg
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 97%
200mg
988.0CNY 2021-07-09
Chemenu
CM491781-250mg
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 97%
250mg
$158 2023-02-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RR214-50mg
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 97%
50mg
395.0CNY 2021-07-09
eNovation Chemicals LLC
Y1215976-5g
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 95%
5g
$1200 2024-06-03
1PlusChem
1P01KKI8-250mg
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 97%
250mg
$143.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1408801-250mg
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 97%
250mg
¥657.00 2024-08-09
eNovation Chemicals LLC
Y1215976-5g
1-(4-fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 95%
5g
$860 2025-02-21
eNovation Chemicals LLC
Y1215976-5g
1-(4-fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 95%
5g
$860 2025-02-24
Chemenu
CM491781-100mg
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
1263216-75-6 97%
100mg
$118 2023-02-03

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione 関連文献

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dioneに関する追加情報

Research Brief on 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 1263216-75-6): Recent Advances and Applications

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 1263216-75-6) is a fluorinated dihydropyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of numerous studies exploring its synthesis, biological activity, and therapeutic potential. The presence of the fluorobenzyl moiety and the dihydropyrimidine core makes this molecule a promising candidate for further investigation in various pharmacological contexts.

Recent studies have focused on optimizing the synthesis of 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method that enhances the efficiency of the Biginelli reaction, a key step in the synthesis of dihydropyrimidine derivatives. This advancement not only streamlines the production of the compound but also opens doors for scalable manufacturing, which is critical for preclinical and clinical studies.

In terms of biological activity, 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione has demonstrated notable inhibitory effects on specific enzymes involved in inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its role as a potent inhibitor of cyclooxygenase-2 (COX-2), with selectivity over COX-1. This selectivity is particularly advantageous for developing anti-inflammatory agents with reduced gastrointestinal side effects, a common issue with non-selective COX inhibitors.

Another area of interest is the compound's potential in oncology. Preliminary in vitro studies have shown that 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione exhibits cytotoxic activity against certain cancer cell lines, including breast and colon cancer. A 2024 study in the European Journal of Medicinal Chemistry suggested that the compound induces apoptosis via the mitochondrial pathway, though further mechanistic studies are needed to fully elucidate its mode of action.

Despite these promising findings, challenges remain in the development of 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability, and efforts are underway to design prodrugs or formulations to enhance its absorption and stability. Additionally, toxicity profiles need to be thoroughly evaluated in animal models to ensure safety before progressing to human trials.

In conclusion, 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 1263216-75-6) represents a versatile scaffold with significant potential in drug discovery. Continued research into its synthesis, mechanism of action, and therapeutic applications will be crucial for translating these findings into clinically viable treatments. The compound's unique properties position it as a valuable candidate for addressing unmet medical needs in inflammation and oncology.

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